![molecular formula C10H19NO3 B12848464 tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)
tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate: is a chemical compound with the molecular formula C₉H₁₇NO₃. It is known for its unique structure, which includes a cyclopropyl group and a carbamate functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a cyclopropylmethyl halide under basic conditions. The reaction is typically carried out in an organic solvent such as toluene, with sodium tert-butoxide as the base. The reaction mixture is stirred at low temperatures (0°C) for a specific duration, followed by quenching with a saturated sodium bicarbonate solution and extraction with ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions: tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: SOCl₂ in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of a chloro derivative.
科学研究应用
tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
- tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate
- tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate
Comparison: tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate is unique due to its specific structure, which includes a cyclopropyl group and a carbamate functional group. This structural uniqueness contributes to its distinct chemical properties and potential biological activities compared to similar compounds .
属性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11(4)7-10(13)5-6-10/h13H,5-7H2,1-4H3 |
InChI 键 |
YUYCTFVUCHGRKW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CC1(CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


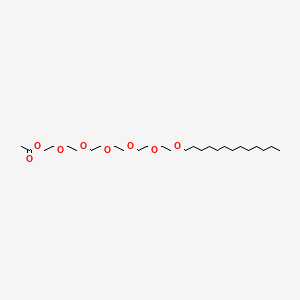
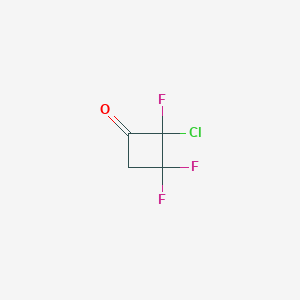
![methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B12848393.png)

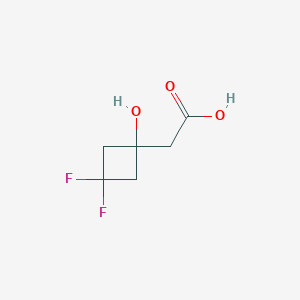
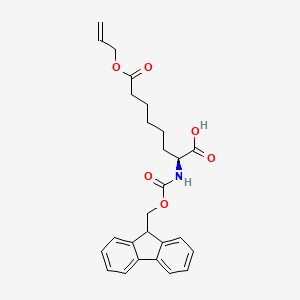

![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)
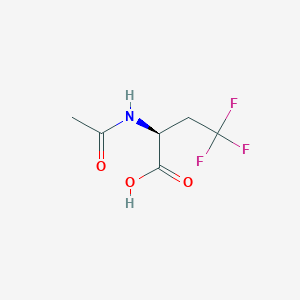
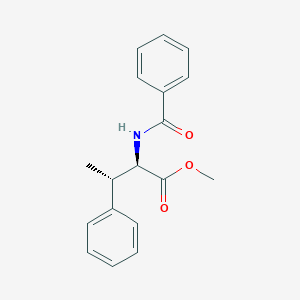
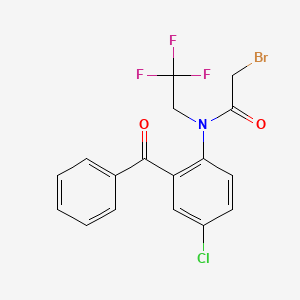

![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)

